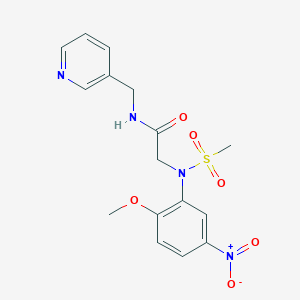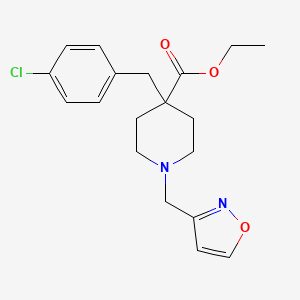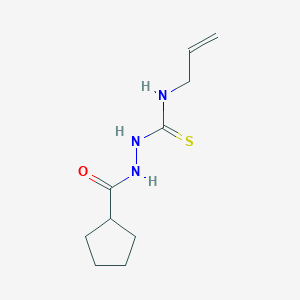![molecular formula C18H20N2O6S3 B4626456 diethyl 5-[({[2-(methoxycarbonyl)-3-thienyl]amino}carbonothioyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4626456.png)
diethyl 5-[({[2-(methoxycarbonyl)-3-thienyl]amino}carbonothioyl)amino]-3-methyl-2,4-thiophenedicarboxylate
Descripción general
Descripción
Synthesis Analysis
The synthesis of related thiophene derivatives often involves novel addition reactions, as seen in the work by Nagase (1974), who explored the reaction of o-aminobenzenethiol with thiophene derivatives to obtain 5-(3-oxo-2, 3-dihydro-4H-1, 4-benzothiazin-2-yl)-2-thioxo (or oxo)-4-thiazolidones. These reactions showcase the versatility of thiophene compounds in synthesizing complex molecules (Nagase, 1974).
Molecular Structure Analysis
The molecular structure of thiophene derivatives has been elucidated through various analytical techniques. Gillespie et al. (1979) determined the structure of a related thiophene compound through X-ray crystal structure determination, highlighting the detailed molecular architecture of these compounds (Gillespie et al., 1979).
Chemical Reactions and Properties
Thiophene derivatives undergo a range of chemical reactions, including aminolysis, as discussed by Palominos et al. (1983), who studied the reaction of S-(ethoxycarbonyl) O-ethyl dithiocarbonate with amines. Their findings contribute to understanding the reactivity of thiophene-based esters in various chemical environments (Palominos et al., 1983).
Physical Properties Analysis
The physical properties of thiophene derivatives, such as solubility and crystallinity, play a crucial role in their application and synthesis. The work by Metcalf and Holt (2000) on methoxy-substituted diethyl 4-phenyl-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate compounds provides insights into the hydrogen-bonding networks and structural properties of these molecules (Metcalf & Holt, 2000).
Chemical Properties Analysis
Exploring the chemical properties of thiophene derivatives, such as their reactivity and stability, is essential for their application in various fields. Frontana-Uribe and Heinze (2006) developed new conditions for dialkylizing thiophene derivatives, showcasing the chemical versatility and reactivity of these compounds under different conditions (Frontana-Uribe & Heinze, 2006).
Aplicaciones Científicas De Investigación
Anti-Proliferative Activity
Diethyl 5-[({[2-(methoxycarbonyl)-3-thienyl]amino}carbonothioyl)amino]-3-methyl-2,4-thiophenedicarboxylate and its derivatives have been explored for their anti-proliferative activities, particularly in the context of tumor cell selectivity. A study by Thomas et al. (2017) found that certain derivatives of thiophene, similar in structure to the compound , showed pronounced anti-proliferative activity with significant tumor cell selectivity. These compounds preferentially inhibited the proliferation of various tumor cell types, such as T-lymphoma and prostate cancer cells, indicating their potential as selective anticancer agents (Thomas et al., 2017).
Ocular Hypotensive Activity
Research on derivatives of thiophene has also shown applications in the development of ocular hypotensive agents. A study by Prugh et al. (1991) synthesized and evaluated a series of thiophene sulfonamides for their effectiveness as topical ocular hypotensive agents in glaucoma models. The research aimed at optimizing inhibitory potency against carbonic anhydrase while ensuring water solubility and appropriate pKa for minimizing pigment binding in the iris (Prugh et al., 1991).
Anticorrosion Properties
Another significant area of research involving thiophene derivatives is their application in corrosion inhibition. Moumeni et al. (2020) synthesized diethyl (phenylamino) methyl phosphonate derivatives and investigated their efficacy as corrosion inhibitors. Their study detailed the correlation between the chemical structure of these compounds and their corrosion inhibition efficiencies, demonstrating the potential of these derivatives in protecting materials against corrosion (Moumeni et al., 2020).
Propiedades
IUPAC Name |
diethyl 5-[(2-methoxycarbonylthiophen-3-yl)carbamothioylamino]-3-methylthiophene-2,4-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O6S3/c1-5-25-15(21)11-9(3)12(17(23)26-6-2)29-14(11)20-18(27)19-10-7-8-28-13(10)16(22)24-4/h7-8H,5-6H2,1-4H3,(H2,19,20,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEVRGCOTJGTMLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=S)NC2=C(SC=C2)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O6S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 5-({[2-(methoxycarbonyl)thiophen-3-yl]carbamothioyl}amino)-3-methylthiophene-2,4-dicarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-[(4-nitrobenzoyl)oxy]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboximidamide](/img/structure/B4626377.png)
![N-([(4,6-dimethyl-2-pyrimidinyl)amino]{[2-(5-fluoro-1H-indol-3-yl)ethyl]amino}methylene)cyclopropanecarboxamide](/img/structure/B4626379.png)
![ethyl 2-{[(4-methoxyphenyl)acetyl]amino}-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B4626381.png)
![N-(4-chloro-2-fluorophenyl)-N'-[1-(4-ethoxyphenyl)ethyl]urea](/img/structure/B4626384.png)


![2-{[3-(3-methoxyphenyl)-3-oxo-1-propen-1-yl]amino}benzamide](/img/structure/B4626418.png)
![4-phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-amine](/img/structure/B4626419.png)
![2-(4-{[(4-methylbenzyl)amino]methyl}phenoxy)ethanol hydrochloride](/img/structure/B4626427.png)
![4-benzyl-1-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}piperidine](/img/structure/B4626430.png)
![2-methoxy-4-{[(2-pyridinylmethyl)amino]methyl}phenol](/img/structure/B4626435.png)
![[(2-{[4-(4-tert-butylphenyl)-3-(methoxycarbonyl)-2-thienyl]amino}-2-oxoethyl)thio]acetic acid](/img/structure/B4626446.png)

![5-{3-chloro-4-[3-(2,6-dimethylphenoxy)propoxy]-5-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4626473.png)